molecular formula C7H6N2O4 B2424968 2-Methyl-5-nitroisonicotinic acid CAS No. 342618-24-0

2-Methyl-5-nitroisonicotinic acid

Cat. No.: B2424968
CAS No.: 342618-24-0
M. Wt: 182.135
InChI Key: NUSSTXJBEAIFEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-nitroisonicotinic acid (CAS 342618-24-0) is a high-value nitro-substituted pyridine derivative with the molecular formula C7H6N2O4 and a molecular weight of 182.13 g/mol . This compound serves as a versatile and critical building block in organic synthesis, prized for its electron-deficient aromatic system. The presence of both a carboxylic acid group and a nitro group on the pyridine ring provides two distinct sites for chemical modification, enabling the construction of more complex heterocyclic structures often found in pharmaceuticals and agrochemicals . In pharmaceutical research, this compound is a key intermediate for the discovery of new active molecules. The nitro group is a known precursor that can be selectively reduced to a primary amine, facilitating the synthesis of various amino derivatives for screening as potential therapeutic agents . Furthermore, the methyl group can participate in various reactions, including oxidative processes, expanding its utility in synthetic chemistry . Beyond medicinal chemistry, this compound finds application in materials science. The carboxylic acid functional group can coordinate with metal ions to form stable coordination complexes and Metal-Organic Frameworks (MOFs), which are of interest for catalysis, gas storage, and electronic materials . It is also used in analytical chemistry as a reagent for detecting and quantifying specific metal ions . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Please refer to the provided Safety Data Sheet (SDS) for safe handling procedures. The compound should be stored in a sealed container under dry, cool conditions (2-8°C) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-nitropyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-4-2-5(7(10)11)6(3-8-4)9(12)13/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSSTXJBEAIFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyl 5 Nitroisonicotinic Acid and Derivatives

Strategic Approaches to Pyridine (B92270) Ring Functionalization

The construction of polysubstituted pyridine rings like that in 2-methyl-5-nitroisonicotinic acid is a significant challenge in organic synthesis. The electronic nature of the pyridine ring, characterized by its electron deficiency, dictates its reactivity towards electrophilic substitution.

Nitration Reactions on Pyridine Scaffolds

The introduction of a nitro group onto a pyridine ring is a key step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution.

Regioselective Nitration Protocols

The nitration of pyridine itself is often challenging due to the deactivating effect of the nitrogen atom, which makes the ring less susceptible to electrophilic attack. In strongly acidic media required for nitration, the pyridine nitrogen is protonated, further deactivating the ring. rsc.org

For substituted pyridines, the position of nitration is influenced by the existing substituents. To synthesize this compound, a common precursor is 2-methylpyridine (B31789) (2-picoline). nih.gov The nitration of 2-methylpyridine can be achieved using a mixture of nitric acid and sulfuric acid. This reaction typically yields 2-methyl-5-nitropyridine (B155877) as a major product. chemicalbook.comguidechem.com The reaction conditions, such as temperature and reaction time, are crucial for achieving the desired regioselectivity and yield.

A general procedure for the nitration of a substituted pyridine involves the careful addition of the pyridine derivative to a cold solution of concentrated sulfuric acid, followed by the dropwise addition of a nitrating mixture (e.g., nitric acid and sulfuric acid). chemicalbook.com

Table 1: Regioselective Nitration of 2-Methylpyridine

Starting MaterialReagentsConditionsProductYield
2-MethylpyridineConc. H2SO4, Conc. HNO3-10°C, 2h2-Methyl-5-nitropyridineNot specified
Influence of Activating and Deactivating Groups on Nitration

The outcome of electrophilic aromatic substitution on a substituted pyridine ring is governed by the electronic properties of the substituents. pearson.comassets-servd.host

Activating Groups: These groups donate electron density to the ring, making it more reactive towards electrophiles. masterorganicchemistry.com Alkyl groups, such as the methyl group (-CH3) in 2-methylpyridine, are weakly activating. They direct incoming electrophiles to the ortho and para positions relative to themselves. In the case of 2-methylpyridine, the methyl group at the 2-position directs nitration to the 3- and 5-positions.

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive. masterorganicchemistry.com The nitro group (-NO2) is a strong deactivating group. assets-servd.host Once the nitro group is introduced at the 5-position to form 2-methyl-5-nitropyridine, the ring becomes significantly less reactive towards further electrophilic substitution. The deactivating nature of both the pyridine nitrogen and the nitro group makes subsequent reactions challenging. pearson.commasterorganicchemistry.com

The directing effects of the methyl group and the pyridine nitrogen atom work in concert to favor the formation of 2-methyl-5-nitropyridine. The methyl group activates the 3- and 5-positions, while the pyridine nitrogen deactivates the 2-, 4-, and 6-positions. This combination results in the preferential nitration at the 5-position.

Introduction of Methyl and Carboxylic Acid Groups at Specific Positions

Following the successful nitration of the pyridine ring, the next key transformation is the introduction of the carboxylic acid group at the 4-position.

Oxidation of Alkyl Side Chains to Carboxylic Acids

A common and effective method for introducing a carboxylic acid group onto an aromatic ring is through the oxidation of an existing alkyl side chain. psu.edu In the synthesis of this compound, the methyl group of 2-methyl-5-nitropyridine can be oxidized to a carboxylic acid.

Various oxidizing agents can be employed for this transformation. The choice of oxidant and reaction conditions is critical to ensure the selective oxidation of the methyl group without affecting the nitro group or the pyridine ring itself.

Table 2: Oxidation of Methylpyridines

Starting MaterialOxidantProductYield
TolueneO2Benzoic Acid83%
3-MethylpyridineO2Nicotinic Acid~50%
2-NitrotolueneO2-Very poor

Data from a study on catalytic selective partial oxidations. psu.edu

This data suggests that while the oxidation of methyl groups on pyridine rings is feasible, the presence of a deactivating nitro group can significantly hinder the reaction. psu.edu

Esterification and Hydrolysis for Carboxylic Acid Derivatization

In many synthetic sequences, the carboxylic acid group is converted to an ester for purification or to prevent its interference in subsequent reaction steps. researchgate.netresearchgate.net The ester can then be hydrolyzed back to the carboxylic acid in the final step.

Esterification: Isonicotinic acid and its derivatives can be esterified using several methods. A common laboratory procedure involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride. researchgate.netmdpi.com For instance, isonicotinic acid can be converted to its methyl ester by heating with methanol (B129727) and sulfuric acid. researchgate.net Alternatively, the use of an acylating agent like oxalyl chloride in a solvent such as dichloromethane (B109758) with a catalyst like N,N-dimethylformamide (DMF) can be employed. google.com

Hydrolysis: The hydrolysis of the ester back to the carboxylic acid is typically achieved by heating the ester with an aqueous acid or base.

Advanced Synthetic Transformations Involving this compound Precursors

Precursors of this compound are valuable starting materials for creating more complex molecular architectures through advanced synthetic transformations. These methods often involve catalytic reactions for bond formation and intricate multi-step sequences.

Catalytic Reactions for C-C and C-N Bond Formation (e.g., Suzuki-Miyaura coupling for related compounds)

Catalytic reactions are central to modern organic synthesis, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. nih.gov The Suzuki-Miyaura cross-coupling reaction is a prime example, widely used for the synthesis of biaryl compounds from aryl halides and boronic acids. researchgate.netnih.gov This reaction is particularly relevant for modifying pyridine scaffolds, including those derived from this compound. nih.gov For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully coupled with various arylboronic acids using a palladium catalyst to produce a series of novel pyridine derivatives. nih.gov

While palladium is a common catalyst, research has also explored the use of other transition metals like nickel, iron, and copper for similar cross-coupling reactions. researchgate.netnih.gov Nickel catalysts, particularly those stabilized by N-heterocyclic carbene (NHC) ligands, have shown promise for both C-C and C-N bond formation. nih.gov These catalytic systems often operate under mild conditions and exhibit high efficiency. researchgate.net

The functionalization of pyridine rings can be directed by the inherent electronic properties of the ring or by the presence of directing groups. researchgate.netchemrxiv.org For example, the nitrogen atom in the pyridine ring influences the regioselectivity of substitution reactions. nih.gov

Multi-Step Synthetic Sequences for Complex Molecular Architectures

The construction of complex molecules often necessitates multi-step synthetic sequences, where each step builds upon the last to assemble the final intricate structure. fiveable.me This systematic approach is fundamental in medicinal and materials chemistry. acs.orgfiveable.me

Nitropyridines, such as derivatives of this compound, serve as important precursors in these sequences for the synthesis of bioactive molecules. nih.gov The nitro group can be a versatile functional handle, allowing for a variety of transformations. For example, substituted 3-nitropyridines have been used as starting materials for the synthesis of inhibitors for enzymes like semicarbazide-sensitive amine oxidase (SSAO). nih.gov

An example of a multi-step synthesis involves the initial halogenation of a pyridine derivative, followed by a cross-coupling reaction to introduce a new substituent. acs.org The resulting product can then undergo further functional group manipulations, such as the conversion of ester groups into hydroxymethyl or bromomethyl groups, to allow for subsequent reactions. acs.org Flow chemistry, which involves passing reagents through packed columns of immobilized catalysts and scavengers, is an emerging paradigm for conducting multi-step syntheses in a continuous and automated fashion. syrris.jp This approach has been successfully used for the total synthesis of the alkaloid natural product (–)-oxomaritidine. syrris.jp

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to create more environmentally benign and sustainable chemical processes. researchgate.net Key areas of focus include maximizing atom economy and utilizing safer solvents.

Atom Economy Maximization in Synthetic Route Design

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the atoms of the reactants into the desired product. skpharmteco.comrsc.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. skpharmteco.comwordpress.com

Addition reactions are inherently atom-economical as all atoms of the reactants are incorporated into the product. rsc.org In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. primescholars.com For example, a traditional synthesis of an alkyl bromide from an alcohol using sodium bromide and sulfuric acid has an atom economy of only 50%, meaning half of the reactant mass is wasted as byproducts. primescholars.com

In the context of pyridine synthesis, one-pot multicomponent reactions represent a strategy to improve atom economy. nih.govacs.org These reactions combine multiple starting materials in a single step to form a complex product, often with high efficiency and minimal waste. nih.govacs.org For instance, novel pyridine derivatives have been synthesized in excellent yields (82-94%) through a one-pot, four-component reaction under microwave irradiation. acs.org

Table 2: Comparison of Atom Economy in Different Reaction Types
Reaction TypeGeneral CharacteristicAtom EconomyReference
AdditionReactants combine to form a single product.High (often 100%) rsc.org
SubstitutionA functional group is replaced by another.Lower (generates byproducts) primescholars.com
EliminationAtoms are removed from a molecule to form a double or triple bond.Lower (generates byproducts) primescholars.com
RearrangementA molecule's skeleton is rearranged.High (often 100%) primescholars.com

Development and Utilization of Safer Solvents and Auxiliary Substances

The choice of solvents and other auxiliary substances is a critical aspect of green chemistry. biosynce.com Traditional organic solvents can be volatile, toxic, and flammable, posing risks to human health and the environment. biosynce.com Therefore, there is a significant effort to replace them with greener alternatives.

Water is an attractive green solvent, but its use can be limited by the poor solubility of many organic compounds. Biphasic systems, where a functionalized pyridine derivative might be used as a solvent that is immiscible with water, can facilitate product separation and solvent recycling. biosynce.com

Microwave-assisted synthesis is another green technique that can reduce reaction times and often allows for the use of less hazardous solvents or even solvent-free conditions. nih.govacs.org The synthesis of pyridine derivatives has been shown to be more efficient under microwave irradiation compared to conventional heating. nih.govacs.org The development of reactions that can be performed in environmentally benign solvents like ethanol (B145695) or even in the absence of a solvent is a key goal. acs.orgrsc.org

Strategies for Energy Efficiency in Reaction Processes

The pursuit of energy efficiency in the synthesis of complex molecules like this compound and its derivatives involves minimizing the energy footprint of the entire production process. Key strategies include the adoption of advanced catalytic systems that operate under milder conditions and process intensification.

One primary approach to reducing energy consumption is the use of highly efficient catalysts that can lower the activation energy of reactions, thereby reducing the need for high temperatures and pressures. For instance, in the synthesis of related pyridine systems, nanocatalysts have demonstrated significant potential. researchgate.net These catalysts offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity and allowing reactions to proceed at lower temperatures, thus saving energy. For example, the use of copper nanoparticles on charcoal (Cu/C) has been shown to be effective for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives in good to excellent yields. researchgate.net Similarly, superparamagnetic nanoparticles of modified vitamin B3 (Fe3O4@Niacin) have been used as a green biocatalyst for pyridine derivative synthesis under energy-efficient microwave irradiation. researchgate.net

Another key area is the reduction of reaction times. Shorter reaction periods directly translate to lower energy consumption. The synthesis of 2-methyl-6-nitroquinoline, a related heterocyclic compound, saw reaction times decrease from 110 minutes to 80 minutes with the use of silica-functionalized magnetite nanoparticles, which also doubled the reaction yield. While not the specific target compound, this demonstrates the principle of using novel catalysts to achieve significant energy and time savings in the synthesis of nitro-substituted heterocycles.

Process optimization, such as that seen in a patented method for producing 2-methyl-5-nitroimidazole, also highlights energy-saving strategies. patsnap.com By carefully controlling reaction temperatures and the addition of reagents, high yields can be achieved, which minimizes the energy wasted on producing and separating unwanted byproducts. patsnap.com The use of solvents that are easily recoverable or reactions in aqueous media or solvent-free conditions further contribute to a more energy-efficient and sustainable process. researchgate.netnih.gov

Exploration of Renewable Feedstocks and Catalytic Systems

The chemical industry is increasingly exploring the use of renewable feedstocks to move away from traditional petrochemical sources, which are non-renewable. google.com The synthesis of the core pyridine structure, fundamental to this compound, is a key area of this research.

Biomass is the primary source of renewable organic carbon for chemical synthesis. nih.gov Several routes have been developed to produce pyridines and their derivatives from various biomass sources. acsgcipr.org Lignin, a major component of wood, can be converted into aromatic dicarboxylic acids, including pyridine-dicarboxylic acids, through metabolic engineering of microorganisms like Rhodococcus jostii. acsgcipr.orgrsc.org Another significant biomass-derived platform chemical is furfural (B47365), which can be produced from C5 sugars. acsgcipr.org Recent research has demonstrated a unique catalytic system, a surface single-atom alloy Ru1CoNP/HAP catalyst, that enables the one-pot conversion of furfural to piperidine (B6355638) and subsequently to pyridine under relatively mild conditions. nih.gov

The table below summarizes key renewable feedstocks and the corresponding pyridine-related products that can be synthesized from them.

Renewable FeedstockIntermediate/Platform ChemicalResulting Product(s)Relevant Catalyst/Method
LigninAromatic Aldehydes/KetonesPyridine Dicarboxylic AcidsMetabolic Engineering (Rhodococcus jostii)
C5 Sugars (from Hemicellulose)FurfuralPiperidine, PyridineRu1CoNP/HAP surface single-atom alloy catalyst
Waste Polylactic AcidAldehydes/KetonesPyridinesZeolites
General BiomassAldehydes/KetonesPyridines (in mixtures)Pyrolysis with ammonia (B1221849)

The development of novel catalytic systems is crucial for the efficient conversion of these renewable feedstocks. Zeolites, doped with metals like indium or gallium, have been used for the reaction between acrolein and acetaldehyde (B116499) in the presence of ammonia to produce pyridine. google.com For conversions from biomass, multifunctional catalysts are essential. The Ru1CoNP/HAP catalyst, for example, facilitates a cascade process involving amination, hydrogenation, and ring rearrangement to convert furfural into piperidine and then pyridine. nih.gov Nanocatalysts also play a vital role in green synthesis approaches, with systems like Cu/magnetic chitosan (B1678972) being used for the efficient synthesis of 2,4,6-triaryl pyridines. researchgate.net These catalytic advancements are key to making the production of pyridine derivatives from renewable sources economically viable and environmentally sustainable. nih.gov

Chemical Reactivity and Mechanistic Pathways of 2 Methyl 5 Nitroisonicotinic Acid

Electronic Effects of Substituents on Pyridine (B92270) Ring Reactivity

The pyridine ring, an analogue of benzene (B151609) containing a nitrogen atom, inherently possesses a degree of electron deficiency due to the electronegativity of the nitrogen. This characteristic is further modulated by the attached functional groups.

Deactivating Influence of the Nitro Group on Electrophilic Aromatic Substitution

The nitro group (-NO2) is a potent deactivating group for electrophilic aromatic substitution (EAS) reactions. quora.comnumberanalytics.com Its strong electron-withdrawing nature, operating through both inductive and resonance effects, significantly reduces the electron density of the pyridine ring. numberanalytics.commasterorganicchemistry.com This deactivation makes the ring less nucleophilic and therefore less reactive towards incoming electrophiles. numberanalytics.com The resonance structures of nitro-substituted aromatic rings show a delocalization of positive charge onto the ortho and para positions relative to the nitro group, further highlighting the diminished electron density. quora.comyoutube.com Consequently, harsher reaction conditions are typically required for electrophilic substitution to occur compared to unsubstituted pyridine or benzene. numberanalytics.com

Directing Effects of Substituents for Electrophilic and Nucleophilic Attack

The directing effects of the substituents on the pyridine ring of 2-methyl-5-nitroisonicotinic acid are a crucial aspect of its reactivity.

For Electrophilic Aromatic Substitution (EAS):

The pyridine nitrogen itself directs incoming electrophiles to the 3- and 5-positions. youtube.com However, the substituents on the ring exert their own directing influence. The nitro group, being a strong deactivating group, directs incoming electrophiles to the meta position relative to itself. quora.comtestbook.com In the case of this compound, the positions meta to the nitro group are the 3- and 5- (or equivalent to 3) positions. The methyl group is an activating group and an ortho, para-director. The carboxylic acid group is a deactivating group and a meta-director.

Considering the combined effects in this compound (a derivative of pyridine), the directing influences can be summarized as follows:

SubstituentPositionActivating/DeactivatingDirecting Effect
Nitrogen (in ring)1Deactivating3, 5-director
Methyl2Activating3, 5-director (ortho, para)
Nitro5Strongly Deactivating2, 4, 6-director (meta)
Carboxylic Acid4Deactivating2, 6-director (meta)

For Nucleophilic Aromatic Substitution (NAS):

The pyridine ring is inherently more susceptible to nucleophilic attack than benzene, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqquora.com The presence of the electron-withdrawing nitro group at the 5-position and the carboxylic acid at the 4-position further enhances the ring's susceptibility to nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). The positions most activated for nucleophilic attack would be those ortho and para to the nitro group. Therefore, the 2- and 4-positions are significantly activated towards nucleophilic attack.

Functional Group Transformations

The functional groups of this compound can undergo a variety of transformations, providing pathways to a diverse range of derivatives.

Reduction of the Nitro Moiety to an Amino Group

The reduction of the nitro group to a primary amine is a common and synthetically useful transformation. researchgate.net This can be achieved using various reducing agents. wikipedia.org The process involves a six-electron reduction, often proceeding through nitroso and hydroxylamino intermediates. nih.gov

Common reagents for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a highly effective method. commonorganicchemistry.com

Metal/Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of an acid like hydrochloric acid (HCl) are classic methods for this reduction. youtube.com Tin(II) chloride (SnCl2) also serves as a mild reducing agent. commonorganicchemistry.com

Other Reagents: Sodium hydrosulfite and sodium sulfide (B99878) can also be employed for this transformation. wikipedia.org

The resulting amino group is a versatile functional handle for further synthetic modifications.

Oxidation Reactions Involving the Methyl and Other Groups

The methyl group on the pyridine ring can be oxidized to various functional groups. The specific outcome often depends on the oxidizing agent and reaction conditions. For instance, the oxidation of methyl groups on aromatic rings can lead to the formation of carboxylic acids. science.gov In some cases, oxidation of methylpyridines can lead to the formation of pyridinecarboxylic acids. researchgate.net Furthermore, cytochrome P450 enzymes can catalyze the oxidation of methyl groups on nitrogen-containing aromatic compounds. nih.gov

Reactions of the Carboxylic Acid Group (e.g., Amidation, Esterification, Decarboxylation)

The carboxylic acid group of this compound is a versatile functional group that can undergo several important reactions. jackwestin.com

Amidation: Carboxylic acids can be converted to amides by reaction with amines. libretexts.org This transformation often requires an activating agent, such as a carbodiimide (B86325) (e.g., DCC), to facilitate the reaction, as the direct reaction is thermodynamically unfavorable. openstax.orgnih.gov The formation of amides is a crucial reaction in the synthesis of many biologically active molecules. mdpi.com

Esterification: The conversion of the carboxylic acid to an ester can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.orgopenstax.org This reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. libretexts.org

Decarboxylation: The removal of the carboxyl group as carbon dioxide (CO2) is known as decarboxylation. jackwestin.com While this reaction can be difficult for many carboxylic acids, certain structural features can facilitate it. jackwestin.com The ease of decarboxylation of pyridinecarboxylic acids depends on the position of the carboxyl group.

Investigation of Reaction Kinetics and Thermodynamics

Detailed experimental studies on the reaction kinetics of this compound are not extensively documented in publicly available literature. However, the kinetics of reactions involving this molecule can be inferred from the general principles of organic chemistry. The carboxylic acid group can undergo typical reactions such as esterification and amidation, the rates of which would be influenced by the electronic effects of the nitro and methyl groups. The nitro group, being a strong electron-withdrawing group, deactivates the pyridine ring towards electrophilic substitution, thereby slowing down such reactions. Conversely, it activates the ring for nucleophilic aromatic substitution.

While specific kinetic data for this compound is scarce, thermodynamic properties of closely related compounds have been investigated, providing insights into the stability of different molecular conformations. For instance, in a study of hydrazone derivatives of 2-methyl-5-nitro-6-phenylnicotinic acid, Density Functional Theory (DFT) calculations were employed to determine the Gibbs free energy of various isomers. quora.comnih.govnih.gov These calculations help in estimating the relative stability and approximate content of different rotamers at equilibrium. quora.comnih.govnih.gov

Calculated Thermodynamic Data for Isomers of a 2-Methyl-5-nitro-6-phenylnicotinohydrazide Derivative

IsomerCalculated Gibbs Free Energy (kcal/mol)Estimated Rotamer Content Ratio
E-isomer-3:2
Z-isomer (Rotamer I)-Varies with substituent, e.g., ~7:3 for some derivatives
Z-isomer (Rotamer II)-

This table summarizes the calculated thermodynamic data for isomers of a hydrazone derivative of a compound structurally related to this compound. The data, obtained through DFT calculations, indicates the relative stability of different conformations. quora.comnih.govnih.gov Note: Specific energy values were not provided in the source, only the resulting ratios.

Intermolecular Interactions and Self-Assembly Propensities

The supramolecular chemistry of this compound is dictated by a variety of intermolecular interactions, primarily hydrogen bonding and π-π stacking. These interactions are crucial in determining the crystal structure and self-assembly behavior of the molecule.

The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust intermolecular hydrogen bonds with neighboring molecules. quora.com This often leads to the formation of dimeric structures in the solid state, a common feature for carboxylic acids. quora.comquora.com The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. nih.gov

The combination of these intermolecular forces can lead to the self-assembly of this compound into well-defined supramolecular architectures. While specific studies on the self-assembly of this particular compound are limited, research on related nicotinic acid derivatives demonstrates their ability to form complex structures like mesotubes through controlled intermolecular interactions. wikipedia.org The presence of both strong hydrogen bonding sites and an aromatic system suggests that this compound has a high propensity for self-assembly into ordered structures.

Potential Intermolecular Interactions in Solid-State this compound

Interaction TypeParticipating Functional GroupsSignificance
Hydrogen Bonding (O-H···O)Carboxylic acid - Carboxylic acidFormation of strong dimers or chains. quora.com
Hydrogen Bonding (N-H···O/N)(If protonated) Pyridine N - Anion/SolventStabilization of crystal structure. researchgate.net
Hydrogen Bonding (C-H···O)Methyl/Pyridine C-H - Nitro/Carboxyl ODirectional, weaker interactions contributing to packing. researchgate.net
π-Hole InteractionNitro group N - Lone pair of O/SDirectional interaction influencing molecular arrangement. nih.gov
π-π StackingPyridine ring - Pyridine ringStabilization of the crystal lattice through aromatic interactions. nih.gov

This table outlines the types of intermolecular interactions expected to be present in the solid state of this compound, based on the known behavior of similar nitro-substituted aromatic carboxylic acids. These interactions govern the self-assembly and crystal packing of the molecule.

Computational Chemistry Studies on 2 Methyl 5 Nitroisonicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By optimizing the molecular geometry, DFT calculations can predict key structural parameters like bond lengths and angles. nih.gov For molecules similar to 2-Methyl-5-nitroisonicotinic acid, DFT has been employed to study their structure and isomeric forms. mdpi.com The method provides a detailed map of the electron density, which is crucial for understanding how charge is distributed across the molecule.

The nitro group (–NO₂) is a strong electron-withdrawing group, while the methyl group (–CH₃) is weakly electron-donating. The carboxylic acid group (–COOH) is also electron-withdrawing. DFT calculations quantify these electronic effects, revealing which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is vital for predicting the sites most susceptible to chemical attack. For instance, the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the nitro and carboxyl groups are expected to have significant negative charges, making them potential sites for interaction with electrophiles.

Table 1: Illustrative DFT-Calculated Properties This table presents typical data obtained from DFT calculations on related organic molecules, illustrating the kind of information derived for this compound.

Parameter Description Illustrative Value
Total Energy The overall electronic energy of the optimized molecule. -547.632 a.u. nih.gov
Dipole Moment A measure of the overall polarity of the molecule. ~5-7 Debye
Atomic Charges The calculated partial charge on specific atoms. Oxygen (nitro): ~-0.5e, Nitrogen (pyridine): ~-0.7e

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data This table shows representative FMO energy values for similar nitro-aromatic compounds, demonstrating the output of FMO analysis.

Orbital Description Illustrative Energy (eV)
HOMO Highest Occupied Molecular Orbital -7.0 to -8.0
LUMO Lowest Unoccupied Molecular Orbital -2.5 to -3.5
Energy Gap (ΔE) Difference between LUMO and HOMO energies 4.0 to 5.0

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution around a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. nih.gov

Red regions (negative potential) are electron-rich and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue regions (positive potential) are electron-poor and are susceptible to nucleophilic attack. These are often located around hydrogen atoms attached to electronegative atoms.

Green regions represent neutral or weakly polarized areas.

For this compound, MESP analysis would likely show strong negative potential around the oxygen atoms of the nitro and carboxylic acid groups, identifying them as primary sites for hydrogen bonding and electrophilic interactions. nih.gov

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness; a softer molecule is more reactive.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. mdpi.com

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. nih.govnih.gov

For a molecule like this compound, MD simulations can explore the rotational freedom around the C–COOH and C–NO₂ single bonds. This reveals the most stable conformations (rotamers) and the energy barriers for converting between them. mdpi.com Such simulations are particularly valuable for understanding how the molecule behaves in different environments, such as in an aqueous solution, where interactions with solvent molecules can influence its preferred shape and orientation. mdpi.com MD studies can characterize protein stability and conformational changes by calculating properties like the Solvent Accessible Surface Area (SASA), which measures the part of the molecule exposed to the solvent. nih.gov

Analysis of Intermolecular Interactions and Crystal Engineering

In the solid state, molecules of this compound will arrange themselves into a crystal lattice. The stability and structure of this crystal are dictated by a network of intermolecular interactions.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov The analysis generates a surface around a molecule, colored to show different types of intermolecular contacts. A key feature is the 2D fingerprint plot, which summarizes all the intermolecular contacts and breaks them down by type, providing a percentage contribution for each. nih.gov

For a crystal of this compound, Hirshfeld analysis would likely identify several key interactions:

O···H/H···O contacts: Strong hydrogen bonds involving the carboxylic acid group (O–H···N or O–H···O) are expected to be a dominant feature, significantly contributing to the crystal packing. nih.gov

H···H contacts: These van der Waals interactions typically account for the largest portion of the surface area, reflecting the abundance of hydrogen atoms. nih.gov

C···H/H···C contacts: These represent weaker C–H···π or C–H···O interactions. nih.gov

N···H/H···N and N···O contacts: Interactions involving the nitro group and the pyridine nitrogen are also significant in determining the supramolecular assembly. nih.gov

By quantifying these interactions, Hirshfeld analysis provides a detailed picture of the forces that hold the crystal together, which is essential for crystal engineering and understanding the material's physical properties. scirp.org

Table 3: Illustrative Hirshfeld Surface Contact Contributions This table presents typical percentage contributions of different intermolecular contacts for similar organic molecular crystals, as determined by Hirshfeld surface analysis.

Contact Type Description Illustrative Contribution (%)
H···H van der Waals forces between hydrogen atoms. 45 - 55% nih.gov
O···H/H···O Hydrogen bonding and other close contacts. 20 - 30% nih.govnih.gov
C···H/H···C Weak C-H···π or other C-H contacts. 10 - 20% nih.gov
N···H/H···N Contacts involving nitrogen atoms. 5 - 15% nih.govnih.gov
Other Includes C···C, C···N, N···O, etc. < 5% nih.gov

Noncovalent Interaction (NCI) Analysis for Hydrogen Bonding and Van der Waals Forces

Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions, such as hydrogen bonds and van der Waals forces, within and between molecules. chemtools.orgscielo.org.mx This technique is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). By plotting the reduced density gradient against the electron density, regions of noncovalent interactions can be identified as characteristic spikes in the low-density, low-gradient region. chemtools.org

The nature of these interactions is further elucidated by the sign of the second eigenvalue (λ₂) of the electron density Hessian. Negative values of sign(λ₂)ρ are indicative of attractive interactions like hydrogen bonds, while values close to zero suggest weaker van der Waals interactions. scielo.org.mx Positive values, conversely, point to repulsive steric clashes. scielo.org.mx

A specific NCI analysis for this compound has not been published. Such a study would be valuable for understanding its solid-state packing, crystal structure, and potential interactions with biological macromolecules. For instance, analysis could reveal intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen of the pyridine ring or the nitro group. Intermolecularly, NCI plots would illustrate how individual molecules of this compound interact with each other through hydrogen bonding of the carboxylic acid moieties and potential π-π stacking of the pyridine rings.

Computational Modeling of Solvent Effects on Electronic Properties and Reactivity

The chemical behavior of a molecule can be significantly influenced by its solvent environment. rsc.orgmdpi.com Computational models are frequently employed to study these solvent effects, which can be broadly categorized into implicit and explicit solvent models. Implicit models represent the solvent as a continuous medium with a defined dielectric constant, while explicit models involve including individual solvent molecules in the calculation. rsc.org

These models can predict how a solvent might alter a molecule's electronic properties, such as its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO), which in turn affects its reactivity. mdpi.com For a compound like this compound, studying solvent effects could provide insights into its solubility, acidity (pKa), and reaction kinetics in different media.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or other properties. mdpi.comnih.gov These models are built by developing a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and experimentally measured activities.

For the derivatives of this compound, QSAR studies could be instrumental in designing new compounds with enhanced biological activities, such as antimicrobial or herbicidal properties. A typical QSAR study would involve synthesizing a library of derivatives by modifying the substituents on the pyridine ring, measuring their biological activity, and then using computational software to calculate a wide range of molecular descriptors. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build the QSAR model.

Although no QSAR studies have been specifically reported for derivatives of this compound, research on other nitroaromatic and heterocyclic compounds is prevalent. mdpi.comnih.gov These studies often highlight the importance of electronic descriptors, such as the energy of the LUMO, and hydrophobicity, as described by the partition coefficient (logP), in determining the biological activity of nitro-containing compounds. A future QSAR study on this compound derivatives would likely identify key structural features that could be modified to optimize their desired properties.

In a study on 2-amino or 2-methyl-1-substituted benzimidazoles, QSAR models were developed to predict antibacterial activity against Pseudomonas aeruginosa. The models indicated that the presence of an amino group generally leads to higher activity compared to a methyl group. mdpi.com Such insights are valuable for the rational design of new, more potent compounds.

Derivatization Strategies and Advanced Analytical Methodologies

Chemical Derivatization for Enhanced Analytical Performance

The primary goals of derivatizing 2-Methyl-5-nitroisonicotinic acid are to increase its detectability in spectroscopic methods and to modify its physicochemical properties for chromatographic analysis. researchgate.net The carboxylic acid group is the principal target for these chemical modifications.

The native structure of this compound may not possess adequate light-absorbing (chromophoric) or light-emitting (fluorophoric) properties for highly sensitive UV-Vis or fluorescence detection, especially at trace levels. mdpi.com Derivatization can introduce a molecular tag that has strong absorption or fluorescence characteristics. nih.govchromforum.org This is typically achieved by converting the carboxylic acid group into an ester or an amide.

Common strategies involve reacting the carboxylic acid with a derivatizing agent containing a chromophore or fluorophore. nih.gov Reagents such as substituted phenacyl bromides, coumarins, and benzoxadiazoles are frequently used for this purpose. nih.govtandfonline.com For instance, fluorescent hydrazides can react with the carboxylic acid group in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) to form a highly fluorescent acyl hydrazide. thermofisher.com This significantly lowers the limit of detection compared to analyzing the underivatized acid. mdpi.com

Table 1: Examples of Derivatizing Reagents for Carboxylic Acids for Spectroscopic Detection

Reagent Class Example Reagent Target Functional Group Resulting Derivative Analytical Advantage
Alkyl Halides 4-Bromomethyl-7-methoxycoumarin Carboxylic Acid Fluorescent Ester High sensitivity fluorescence detection. nih.gov
Hydrazines Dansyl Hydrazine Carboxylic Acid Fluorescent Acyl Hydrazide Enhanced fluorescence and improved chromatographic retention. umn.edu
Benzoxadiazoles 4-Nitro-7-piperazino-2,1,3-benzoxadiazole (NBDPZ) Carboxylic Acid Fluorescent Derivative Excellent fluorescence characteristics for recognition of carboxylic acids. tandfonline.com

This table is illustrative and contains examples of reagents generally applicable to carboxylic acids.

Gas chromatography requires analytes to be volatile and thermally stable. scioninstruments.com Polar compounds containing functional groups like carboxylic acids (-COOH) are generally non-volatile and can interact undesirably with the GC column. scribd.com Silylation is the most common derivatization technique to prepare such compounds for GC-MS analysis. researchgate.netscribd.com

This process involves replacing the acidic hydrogen of the carboxylic acid group in this compound with a nonpolar trimethylsilyl (B98337) (TMS) group. scioninstruments.comresearchgate.net This reaction converts the polar, hydrogen-bonding carboxylic acid into a more volatile, less polar, and more thermally stable TMS ester. scribd.com Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting silylated derivative of this compound can be readily analyzed by GC-MS, where the mass spectrum will exhibit characteristic fragments useful for identification, including ions related to the TMS group and the nitroaromatic core. nih.govmdpi.com

Table 2: Common Silylating Reagents for GC-MS Analysis

Reagent Acronym Key Features
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Highly reactive, suitable for a wide range of polar compounds including carboxylic acids. nih.gov
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA The most volatile of the TMS-acetamides, making it useful for not interfering with early eluting peaks.
N,N-Dimethylformamide dimethyl acetal Effective for esterification of carboxylic acids for GC analysis.

This table provides examples of reagents generally applicable to compounds with acidic protons.

While LC-MS is well-suited for polar compounds, the sensitivity of detection, particularly with electrospray ionization (ESI), can be poor for certain molecules. sigmaaldrich.com Derivatization for LC-MS aims to enhance ionization efficiency, which in turn improves sensitivity. researchgate.netresearchgate.net For this compound, derivatization of the carboxyl group can introduce a moiety that is more readily ionized.

Strategies include adding a permanently charged group or a functional group that is easily protonated in the positive ion mode, such as a tertiary amine. researchgate.netnih.gov For example, reacting the carboxylic acid with a reagent like (S)-Anabasine in the presence of a coupling agent produces a derivative that is highly responsive in ESI-MS, leading to detection limits in the low femtomole range. nih.gov This approach not only boosts the signal intensity but can also shift the analyte into a region of the chromatogram with less interference from the sample matrix. chromatographyonline.com

Strategies for Chromatographic Separation and Resolution Enhancement

Beyond improving detection, derivatization can be a powerful tool to enhance chromatographic separation and resolve complex mixtures.

The this compound molecule itself is achiral and does not have enantiomers. Therefore, chiral derivatization for its own separation is not applicable. However, if this compound were to be used as a resolving agent or if one of its metabolites contained a chiral center, enantiomeric separation would become critical.

In such hypothetical cases, a chiral derivatizing agent (CDA) would be used to react with the chiral analyte. This reaction creates a pair of diastereomers from the original enantiomers. researchgate.net Diastereomers have different physical properties and can be separated on a standard, non-chiral chromatographic column. researchgate.net Reagents like (S)-anabasine or other chiral amines and alcohols are effective for derivatizing carboxylic acids to create separable diastereomeric derivatives for LC-MS analysis. nih.gov

Table 3: Examples of Chiral Derivatizing Agents (CDAs) for Carboxylic Acids

Chiral Derivatizing Agent Abbreviation Application Principle
(S)-(-)-α-Methylbenzylamine Reacts with chiral carboxylic acids to form diastereomeric amides, separable by HPLC.
(R)-(+)-1-(1-Naphthyl)ethylamine Forms diastereomers with distinct chromatographic properties.
(S)-Anabasine ANA Creates diastereomeric derivatives that are also highly responsive in ESI-MS. nih.gov

This table is illustrative of agents used for chiral carboxylic acids.

The polarity of this compound, conferred primarily by its carboxylic acid group, can hinder its efficient extraction from aqueous matrices into organic solvents. Derivatization can fundamentally alter this property. acs.org By converting the polar carboxylic acid into a nonpolar ester (e.g., through methylation or silylation), the compound's volatility is increased, and its solubility in nonpolar organic solvents is enhanced. scioninstruments.comscribd.com

This change is highly advantageous for sample preparation techniques like liquid-liquid extraction (LLE) and solid-phase microextraction (SPME). acs.org A less polar derivative will have a higher partition coefficient (Kow), favoring its transfer from the aqueous sample phase to the organic extraction solvent or the SPME fiber coating. acs.org This leads to higher recovery rates and pre-concentration of the analyte, ultimately improving the sensitivity and reliability of the subsequent chromatographic analysis, particularly for GC-based methods. scribd.comacs.org

Table 4: List of Chemical Compounds Mentioned

Compound Name Abbreviation/Acronym
This compound
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide EDAC
4-Bromomethyl-7-methoxycoumarin
Dansyl Hydrazine
4-Nitro-7-piperazino-2,1,3-benzoxadiazole NBDPZ
2-Aminoacridone
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA
Trimethylsilyldiazomethane TMS-DAM
(S)-Anabasine ANA
(S)-(-)-α-Methylbenzylamine
(R)-(+)-1-(1-Naphthyl)ethylamine
O-(p-Nitrobenzyl)-N,N'-diisopropylisourea
Acetonitrile (B52724) MeCN
Formic Acid

Application of Advanced Analytical Techniques for Purity Assessment and Trace Analysis of this compound

The purity of this compound is a critical parameter, particularly in applications where it serves as a key intermediate or a final product. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable for the accurate determination of purity and the detection of trace-level impurities. These methods offer high resolution, sensitivity, and specificity, allowing for the separation and quantification of the main compound from its related substances, isomers, and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of pharmaceutical intermediates and active ingredients. The development of a robust HPLC method for this compound involves a systematic optimization of chromatographic parameters to achieve the desired separation and sensitivity.

Column Selection and Stationary Phase: For the analysis of polar aromatic compounds like this compound, reversed-phase HPLC is the most common approach. A C18 (octadecylsilyl) column is a typical first choice due to its versatility and wide availability. These columns consist of silica (B1680970) particles chemically bonded with C18 hydrocarbon chains, creating a non-polar stationary phase. For compounds that may exhibit strong interactions with residual silanol (B1196071) groups on the silica surface, end-capped C18 columns or specialized columns with low silanol activity, such as Newcrom R1, can provide improved peak shape and resolution. sielc.com

Mobile Phase Composition: The mobile phase in reversed-phase HPLC for acidic compounds generally consists of a mixture of an aqueous component and an organic modifier. The aqueous phase is often buffered to control the ionization of the analyte and any acidic or basic impurities, thereby influencing their retention and peak shape. For this compound, a mobile phase containing water and a polar organic solvent like acetonitrile or methanol (B129727) is typically employed. researchgate.netresearchgate.net The pH of the aqueous phase is a critical parameter; adjusting it with an acid such as phosphoric acid or trifluoroacetic acid (TFA) can suppress the ionization of the carboxylic acid group, leading to better retention and sharper peaks on a C18 column. sielc.comnih.gov For applications requiring compatibility with mass spectrometry (MS), volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile ones like phosphoric acid. sielc.com

An isocratic elution, where the mobile phase composition remains constant throughout the run, can be suitable for simple purity assessments. researchgate.net However, for analyzing complex samples containing impurities with a wide range of polarities, a gradient elution is often necessary. In a gradient method, the proportion of the organic solvent is increased over time to elute more strongly retained components.

Detection: The nitro aromatic structure of this compound contains a chromophore that allows for its detection using an ultraviolet (UV) detector. The selection of the detection wavelength is crucial for achieving optimal sensitivity and should correspond to a wavelength where the compound exhibits maximum absorbance.

Method Validation: A developed HPLC method must be validated to ensure its suitability for its intended purpose. ijirt.org Validation parameters typically include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness, as per regulatory guidelines. nih.gov

A representative HPLC method for a structurally related compound, 2-amino-5-nitrophenol, demonstrated good linearity with a correlation coefficient (r²) of 0.9992–0.9999, high accuracy (93.1–110.2%), and good precision (1.1–8.1%). nih.gov Similar performance would be expected from a well-developed method for this compound.

Table 1: Typical HPLC Parameters for the Analysis of Structurally Similar Nitroaromatic Compounds
ParameterTypical Conditions
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Methanol and Water with an acid modifier (e.g., Phosphoric Acid, Formic Acid, TFA)
Elution Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV (Wavelength selected based on UV spectrum of the analyte)
Temperature Ambient or controlled (e.g., 30 °C)

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. This technology utilizes columns packed with smaller particles (typically sub-2 µm), which necessitates the use of instrumentation capable of handling higher backpressures.

The primary advantage of UPLC in the context of analyzing this compound is the significant reduction in analysis time. This is particularly beneficial for high-throughput screening and in-process controls where rapid feedback is essential. The principles of UPLC method development are analogous to those for HPLC, involving the optimization of the column, mobile phase, and detector settings.

Due to the use of smaller particles, the efficiency of separation is much higher in UPLC, leading to narrower and taller peaks. This increased peak height translates to enhanced sensitivity, which is advantageous for trace analysis and the detection of low-level impurities. For compounds like this compound, a UPLC method would typically be adapted from an existing HPLC method by scaling the column dimensions and gradient conditions appropriately. Columns with smaller particle sizes (e.g., 3 µm) are available for faster UPLC applications. sielc.com

The transition from an HPLC to a UPLC method can often be achieved by using a column with the same stationary phase chemistry but with smaller particles and adjusting the flow rate and gradient profile to maintain the separation while shortening the run time.

Table 2: Comparison of Typical HPLC and UPLC Characteristics
FeatureHPLCUPLC
Particle Size 3 - 10 µm< 2 µm
Column Dimensions e.g., 4.6 x 150 mme.g., 2.1 x 50 mm
Flow Rate 1.0 - 2.0 mL/min0.2 - 0.6 mL/min
Pressure 1000 - 4000 psi6000 - 15000 psi
Analysis Time LongerShorter
Resolution GoodHigher
Sensitivity GoodHigher

Applications in Advanced Chemical Research

Role as a Synthetic Intermediate in Diverse Organic Synthesis

As a synthetic intermediate, 2-Methyl-5-nitroisonicotinic acid serves as a foundational component for constructing a variety of organic molecules. Chemical suppliers classify it as a heterocyclic building block, underscoring its role in the creation of specialty and fine chemicals, including pharmaceutical intermediates. bldpharm.com The reactivity of its carboxylic acid function, combined with the electronic influence of the nitro and methyl groups, allows for a range of chemical transformations.

Table 1: Chemical Identifiers for this compound

Identifier Value
CAS Number 342618-24-0
Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
MDL Number MFCD18257557

Nitrogen-containing heterocycles are central to medicinal chemistry and drug discovery due to their prevalence in biologically active molecules. mdpi.comopenmedicinalchemistryjournal.com The structure of this compound makes it a suitable precursor for these complex scaffolds. Although direct synthetic examples starting from this compound are not extensively detailed in available research, the reactivity of closely related nitronicotinic acid derivatives provides a clear indication of its potential.

For instance, research on the ethyl ester of 2-methyl-5-nitro-6-phenylnicotinic acid demonstrates its conversion into nicotinohydrazide. nih.govmdpi.com This hydrazide derivative is then condensed with various aldehydes to form a series of hydrazones, which are themselves a class of biologically relevant heterocyclic scaffolds. nih.govmdpi.comnih.gov This synthetic pathway highlights how the carboxylic acid moiety (in its ester form) can be transformed to build larger, more functionalized heterocyclic systems. The presence of the nitro group in these structures is often crucial for modulating their biological activity. nih.govmdpi.com

Table 2: Examples of Heterocyclic Scaffolds Derived from an Analogous Nicotinic Acid Derivative

Precursor Reagents Resulting Scaffold Research Focus

The designation of this compound as a chemical building block signifies its role in the production of high-value, low-volume chemicals, often with specialized applications. bldpharm.com Fine chemicals are characterized by their high purity and are used as starting materials for products in sectors like pharmaceuticals, agrochemicals, and pigments. The dual functionality of the carboxylic acid and the nitro group on the pyridine (B92270) ring allows for sequential or selective reactions, enabling the construction of complex target molecules. The nitro group, for example, can be reduced to an amino group, which opens up a vast array of subsequent chemical modifications, such as diazotization and coupling reactions. medium.com

Contributions to Materials Science

The field of materials science leverages the unique properties of organic molecules to create novel materials with specific functions. This compound is noted for its relevance in this area, particularly for materials with specific electronic and optical characteristics. bldpharm.com

Chemical suppliers list this compound as a component for "Electronic Materials," suggesting its potential utility in this sector. bldpharm.com The electron-withdrawing nature of the nitro group and the pyridine ring can significantly influence the electronic distribution within the molecule and any subsequent materials derived from it. However, specific research studies detailing the integration of this compound into materials for the purpose of tailoring electronic properties are not prominent in the reviewed literature.

The potential application of this compound in the synthesis of optical materials and organic pigments is suggested by its classification among related chemical building blocks. bldpharm.com The structural motifs present in this compound are common in the world of colorants. Aromatic nitro compounds are well-known precursors in the synthesis of azo dyes and pigments. medium.com For example, the related compound 2-Methyl-5-nitroaniline is a key intermediate used to produce "Fast Scarlet G Base," a component in the manufacture of vibrant and stable azo dyes. medium.comjayfinechem.com The synthesis involves the diazotization of the amino group (which can be obtained by reducing the nitro group of a precursor) and subsequent coupling with another aromatic component. The presence of the nitro group on the aromatic ring of this compound suggests its potential to be incorporated into similar synthetic routes for creating organic pigments with specific color and performance properties.

Utility in Biochemical Assays and Enzyme Interaction Studies as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins and enzymes, often by binding to them with high specificity. While derivatives of a similar compound, 2-methyl-5-nitro-6-phenylnicotinohydrazide, have been tested for general antibacterial and antifungal properties, there is no evidence in the available research to suggest that this compound itself has been developed or utilized as a chemical probe for biochemical assays or specific enzyme interaction studies. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Methyl-5-nitroisonicotinic acid in laboratory settings?

  • Methodological Answer : Based on safety data for structurally similar nitro-substituted compounds (e.g., 5-Nitroisophthalic acid), researchers should:

  • Store the compound in a well-ventilated area away from oxidizers to prevent unintended reactions .
  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, due to its potential skin/eye irritation hazards .
  • Follow institutional guidelines for disposal, avoiding environmental release, and consult updated safety data sheets (SDS) for long-term storage considerations .

Q. What spectroscopic and chromatographic methods are effective for characterizing this compound?

  • Methodological Answer : For structural elucidation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (methyl and nitro groups) and aromatic proton environments .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection to assess purity, referencing retention times against known standards .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate molecular weight and fragmentation patterns, particularly for nitro-group stability under ionization .

Q. How can synthetic routes for this compound be optimized for yield and scalability?

  • Methodological Answer :

  • Stepwise Functionalization : Start with isonicotinic acid derivatives, introducing methyl and nitro groups sequentially to avoid side reactions. For example, nitration after methylation may require controlled conditions (e.g., HNO3_3/H2_2SO4_4 at 0–5°C) to prevent over-nitration .
  • Catalytic Methods : Explore palladium-catalyzed cross-coupling for regioselective modifications, as seen in related pyridinecarboxylate syntheses .
  • Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .

Advanced Research Questions

Q. How can computational models predict the reactivity and biological interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites for synthetic modifications .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Compare binding affinities with structurally similar compounds (e.g., methyl 2-amino-5-fluoroisonicotinate, CAS 1380331-29-2) to identify potential therapeutic applications .
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., bioavailability, metabolic stability) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Systematic Review Frameworks : Apply PRISMA guidelines to collate and critically evaluate existing studies, ensuring transparency in inclusion/exclusion criteria and bias assessment .
  • Meta-Analysis : Statistically integrate data from heterogeneous studies (e.g., differing assay conditions) using random-effects models to identify consensus on bioactivity trends .
  • Experimental Replication : Standardize assay protocols (e.g., cell lines, incubation times) across labs to minimize variability, as emphasized in reproducibility guidelines .

Q. How do structural modifications (e.g., substituent variations) influence the physicochemical properties of this compound?

  • Methodological Answer :

  • Comparative Analysis : Create a derivatives library (e.g., halogenated or methoxy analogs) and analyze trends using:
  • LogP Measurements : Assess lipophilicity via shake-flask or chromatographic methods .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability under controlled atmospheres .
  • Structure-Activity Relationship (SAR) : Corrogate substituent effects (e.g., nitro group position) with biological activity using multivariate regression models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.